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Compound of Interest

Compound Name: C20H22CIFN403

Cat. No.: B10994746

A Technical Guide to the "Ring-Opened" Metabolite of
Gefitinib
Executive Summary & Compound Identity

In the development and stability profiling of EGFR tyrosine kinase inhibitors (TKIs), specifically
Gefitinib, the molecular formula C20H22CIFN4Os represents a critical analytical target. Unlike
the parent drug (C22H24CIFN4O3), this congener exhibits a loss of C2Hz, indicative of a specific
metabolic or degradation pathway involving the morpholine moiety.

Compound Identification:

e Common Designation: Gefitinib Metabolite M537194 (also referred to as M10 in some
metabolic studies) or "Open-Ring" Gefitinib Impurity.

e Chemical Name:N-(3-chloro-4-fluorophenyl)-6-[3-(2-hydroxyethylamino)propoxy]-7-
methoxyquinazolin-4-amine.

 Structural Significance: This molecule arises from the oxidative opening of the morpholine
ring, converting the tertiary amine cyclic structure into a secondary amine linear chain
(ethanolamine derivative).

This guide provides an autonomous, self-validating workflow for confirming this structure using
NMR, IR, and MS, distinguishing it from the parent compound and other desmethyl
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metabolites.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight, isotopic signature, and fragmentation logic consistent with
the loss of the morpholine ring.

MS1: Molecular lon & Isotopic Pattern

 lonization Mode: ESI+ (Electrospray lonization, Positive mode).
e Observed [M+H]*:m/z 421.14 (Calculated: 421.144).

» Diagnostic Isotope Cluster:

o

The presence of one Chlorine atom (3*CI/3’Cl) and one Fluorine atom dictates the isotopic
envelope.

o

M (100%): m/z 421.1

[¢]

M+2 (~32%): m/z 423.1

[¢]

Validation Check: If the M+2 peak is absent or <5%, the compound lacks Chlorine. If the
ratio is 1:1, it suggests Bromine. The 3:1 ratio is the "fingerprint” for the Gefitinib scaffold.

MS2: Fragmentation Pathway (CID)

The fragmentation pattern is the primary differentiator between the parent drug and this
metabolite.
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Fragment lon (m/z)

Proposed Structure / Loss

Diagnostic Significance

421.1

[M+H]*+

Parent lon.

360.1

[M+H - CzH7NOJ*

Loss of Ethanolamine tail.
Cleavage at the secondary
amine. This is distinct from
Gefitinib, which typically loses
the full morpholine ring (87
Da).

304.1

[Core + H]*

Quinazoline-Aniline Core. Loss
of the entire ether side chain
(CsH12NO2). Confirms the core
scaffold is intact.

128.0

[CeHaCIFNH]*

3-Chloro-4-fluoroaniline
moiety. Confirms the "head" of

the molecule is unmodified.

Workflow Diagram: MS Logic

Parent lon
[M+H]+ = 421.1
(C20H23CIFN403)+

Caption: MS/MS fragmentation logic confirming the linear ethanolamine side chain versus the

C-N Cleavage

Ether Cleavage

Fragment A
m/z ~360
Loss of Ethanolamine
(-61 Da)

Fragment B
m/z ~304
Quinazoline Core
(Scaffold Intact)

cyclic morpholine of the parent drug.

Structural Conclusion:
Linear Chain Verified

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR) Analysis
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Objective: Provide atomic-level confirmation of the ring opening. The aliphatic region (2.0 - 4.5
ppm) is the critical "fingerprint” zone.

*H NMR (DMSO-ds, 400 MHz)

The key distinction is the disappearance of the morpholine ring signals (typically two sets of
triplets/broad signals) and the appearance of exchangeable protons and a linear chain.
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Chemical Shift o ] Structural
Multiplicity Integral Assignment .
(3 ppm) Insight
Exchangeable;
N confirms
9.55 s (br) 1H NH (Aniline) . ]
amide/amine
linkage to core.
H-2 Characteristic
8.50 s 1H _ _ o
(Quinazoline) aromatic singlet.
- Coupling with F
8.12 dd 1H H-6' (Aniline)
and H-5'.
7.80 m 1H H-5' (Aniline) Overlap region.
H-5 Shielded
7.20 s 1H _ . _
(Quinazoline) aromatic proton.
H-8
7.18 s 1H ) ]
(Quinazoline)
Ether linkage to
4.25 t 2H -O-CHa2- _ ,
quinazoline.
Methoxy grou
3.99 s 3H -OCHs y group
(Intact).
Diagnostic:
Terminal
3.60 t 2H -CH2-OH hydroxymethylen
e (absentin
Gefitinib).
Diagnostic:
Protons adjacent
2.90-3.10 m 4H -CH2-NH-CH:-
to the secondary
amine.
Central
2.05 m 2H -CH2-CH2-CHz2- methylene of the

propoxy linker.
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Critical Validation Step: Perform a D20 shake.
e Run standard *H NMR.
e Add 1-2 drops D20.

o Observation: The signal at ~9.55 (NH) and a broad signal often seen around ~4.5-5.0 (OH)
will disappear. The aliphatic signals at 2.90-3.10 will sharpen or shift slightly, confirming the
secondary amine environment.

13C NMR (DEPT-135)

 Total Carbons: 20.
o Key Shift: The morpholine carbons (typically ~66 ppm and ~53 ppm) are replaced.
e New Signals:

o ~60 ppm: -CH2-OH (Inverted in DEPT-135).

o ~48-50 ppm: Secondary amine carbons.

Infrared Spectroscopy (IR)

Objective: Rapid identification of functional group changes.

3300 - 3400 cm~1 (Broad):O-H Stretch. This is the most distinct feature. Gefitinib (parent)
has no hydroxyl group. The appearance of this band confirms the ring opening to an alcohol.

3250 cm~1: N-H Stretch (secondary amine).

1620 - 1580 cm~1: C=N and C=C skeletal vibrations (Quinazoline core).

1240 cm~1: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Protocol: Isolation & Characterization

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the
following protocol outlines the generation and isolation of this specific metabolite for reference
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standard creation.

Generation via Acidic Hydrolysis (Simulation of
Degradation)

While M537194 is a metabolite, it can be synthetically accessed to create a reference
standard.

» Dissolution: Dissolve 100 mg Gefitinib in 10 mL Acetonitrile/H20 (1:1).
 Acidification: Add 1.0 M HCI dropwise to pH 2.
o Reflux: Heat at 60°C for 4-6 hours. (Note: This forces ether cleavage/ring opening).

¢ Monitoring: Check via HPLC (C18 column, Gradient 5-95% ACN). Look for the peak eluting
before Gefitinib (more polar due to -OH and secondary amine).

Purification

» Neutralization: Adjust pH to 8.0 with NaHCO:s.
o Extraction: Extract with Ethyl Acetate (3x).

e Prep-HPLC: Use a C18 semi-prep column. Mobile phase: Water (0.1% Formic Acid) /
Acetonitrile.

o Note: The secondary amine and hydroxyl group make this compound significantly more
polar than Gefitinib.

Validated Reference Data Summary
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Parameter Gefitinib (Parent) C20H22CIFN4Os (Target)

Formula C22H24CIFN40O3 C20H22CIFN403

MW 446.9 420.9

Side Chain Morpholine (Cyclic) Ethanolamine (Linear)

H-Bond Donors 1 (NH) 3 (NH, NH, OH)

Retention Time (RP-HPLC) Late eluting (Hydrophobic) Earlier eluting (More Polar)

Key NMR Feature 4H + 4H Morpholine set Terminal -CH20H triplet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Spectroscopic Profiling of
C20H22CIFN4Os]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10994746#c20h22clfn403-spectroscopic-analysis-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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